Ethene;furan-2,5-dione, commercially recognized as poly(ethylene-alt-maleic anhydride) or EMA copolymer (CAS 9006-26-2), is a highly functional alternating copolymer consisting of a 1:1 molar ratio of ethylene and maleic anhydride. Unlike standard polyolefins, EMA provides a dense array of reactive anhydride rings along a flexible aliphatic backbone, making it a premium precursor for chemical derivatization, cross-linking, and compatibilization. In procurement and material selection, its value lies in its exceptionally high polarity and reactivity, allowing it to act as a potent binder, adhesion promoter, and macromolecular scaffold. Its ability to undergo facile ring-opening reactions with alcohols and amines enables the synthesis of tailored amphiphilic polymers, hydrogels, and advanced battery binders that require precise control over functional group density and backbone flexibility .
Buyers frequently attempt to substitute EMA with lower-cost maleic anhydride-grafted polyethylene (PE-g-MAH) or styrene-maleic anhydride (SMA) copolymers; however, generic substitution fails due to fundamental structural differences. PE-g-MAH typically contains less than 5% maleic anhydride, providing insufficient reactive site density for applications requiring high-capacity functionalization or dense cross-linking networks. Conversely, while SMA is also an alternating copolymer, its bulky, rigid aromatic styrene rings significantly increase the glass transition temperature and hydrophobicity of the polymer backbone. This aromatic rigidity introduces steric hindrance during nucleophilic derivatization and yields brittle films or unstable emulsions in aqueous systems. EMA’s unique combination of a highly flexible, aliphatic ethylene spacer and a 50 mol% anhydride content ensures maximum reactivity without the embrittlement or steric blocking characteristic of its common substitutes [1].
The defining procurement advantage of poly(ethylene-alt-maleic anhydride) is its perfectly alternating 1:1 structure, which guarantees a 50 mol% maleic anhydride content. In contrast, standard commercial maleic anhydride-grafted polyethylene (PE-g-MAH) typically achieves only 0.5 to 3 wt% anhydride incorporation due to the limitations of free-radical grafting processes. This structural difference means EMA provides an exponentially higher density of reactive sites per polymer chain. When used as a compatibilizer or chemical precursor, EMA allows for extensive cross-linking and high-yield derivatization that is stoichiometrically impossible with lightly grafted PE-g-MAH [1].
| Evidence Dimension | Maleic Anhydride Content |
| Target Compound Data | EMA Copolymer (~50 mol% MAH) |
| Comparator Or Baseline | PE-g-MAH (Typically <3 wt% MAH) |
| Quantified Difference | >15-fold higher reactive anhydride density |
| Conditions | Polymer backbone structural composition |
Essential for applications requiring maximum cross-linking density or high-capacity functionalization where standard grafted polyolefins fail to provide sufficient reactive sites.
In the formulation of water-soluble binders for high-capacity silicon anodes, the choice of the precursor state critically impacts processability. Research demonstrates that utilizing poly(ethylene-alt-maleic anhydride) (PEaMAn) to synthesize polyether-functionalized binders significantly reduces electrode slurry viscosity compared to using the fully hydrolyzed equivalent, poly(ethylene-alt-maleic acid) (PEaMAc). The anhydride rings in EMA allow for controlled functionalization with ion-conducting side chains, which mitigates the excessive, uncontrolled hydrogen-bonding networks that cause severe thickening in fully hydrolyzed polyacid systems. This controlled derivatization enhances the coatability and manufacturability of the electrode slurries [1].
| Evidence Dimension | Slurry Processability / Viscosity |
| Target Compound Data | Polyether-functionalized binder derived from EMA (PEaMAn) |
| Comparator Or Baseline | Fully hydrolyzed PEaMAc binder |
| Quantified Difference | Significant reduction in slurry viscosity and enhanced coatability |
| Conditions | Silicon anode slurry formulation in aqueous media |
Lower slurry viscosity enables higher solid loadings and uniform electrode coating, which are critical parameters for scaling up silicon anode manufacturing.
When synthesizing amphiphilic polymer emulsifiers, the flexibility of the polymer backbone dictates the stability of the resulting micelles. Studies comparing derivatives of EMA with those of styrene-maleic anhydride (SMA) show that SMA derivatives often yield low-stability suspensions due to the rigid, bulky nature of the aromatic styrene rings. In contrast, the aliphatic ethylene spacer in EMA provides the necessary backbone flexibility to form highly stable, self-assembled nanoemulsions. Furthermore, the absence of bulky aromatic groups in EMA reduces steric hindrance during hydrolysis or amidation, allowing for more efficient and uniform functionalization [1].
| Evidence Dimension | Backbone Flexibility and Emulsion Stability |
| Target Compound Data | EMA-derived amphiphilic polymers (High flexibility, high stability) |
| Comparator Or Baseline | SMA-derived polymers (Rigid backbone, lower stability) |
| Quantified Difference | Superior self-assembly into stable nanoemulsions without the brittleness of SMA |
| Conditions | Formulation of responsive nanoemulsions and nanopesticides |
Buyers formulating advanced emulsions, coatings, or drug delivery systems must prioritize EMA over SMA to ensure long-term physical stability and flexible film formation.
Directly leveraging its high anhydride density and derivatization potential, EMA is the optimal precursor for synthesizing polyether-functionalized battery binders. It provides the necessary reactive sites for strong hydrogen bonding with silicon particles while maintaining processable, low-viscosity slurries that outperform fully hydrolyzed alternatives [1].
Due to its flexible ethylene backbone and lack of steric hindrance compared to SMA, EMA is the preferred backbone for synthesizing stable, pH-responsive nanoemulsions, nanopesticides, and advanced drug delivery micelles [2].
In engineering plastics where standard PE-g-MAH lacks sufficient reactive groups, the 50 mol% maleic anhydride content of EMA provides maximum interfacial adhesion and cross-linking capacity, making it the superior choice for high-performance polymer compatibilization [3].
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